molecular formula C17H18ClN3O B2967906 Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1217118-05-2

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B2967906
CAS No.: 1217118-05-2
M. Wt: 315.8
InChI Key: OIZZUXUTQJLCTR-UHFFFAOYSA-N
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Description

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a heterocyclic amine salt featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position. The oxadiazole ring is linked via a methylene bridge to a benzyl(methyl)amine moiety, which is protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the oxadiazole’s electron-withdrawing properties and metabolic stability, while the amine hydrochloride enhances solubility for pharmacological applications .

Properties

IUPAC Name

N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-20(12-14-8-4-2-5-9-14)13-16-18-19-17(21-16)15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZZUXUTQJLCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves a multi-step process. One common method includes the sequential condensation of methyl/benzyl carbazates with aldehydes, followed by tandem oxidative cyclization and rearrangement. This process is often facilitated by the presence of iodine and a base, promoting intramolecular C–O bond formation and Chapman-like rearrangement at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The compound can be compared to structurally related molecules, particularly those containing the 1,3,4-oxadiazole ring or amine hydrochloride salts. Below is a detailed analysis based on the evidence:

Structural and Functional Group Comparisons
Compound Name/ID Key Structural Features Functional Groups (IR Data) Molecular Weight (g/mol)
Target Compound 5-Phenyl-1,3,4-oxadiazole, benzyl(methyl)amine-HCl C=N (oxadiazole), NH (amine-HCl), Cl⁻ ~354.84 (calculated)
6c 5-Phenyl-1,3,4-oxadiazole, 4-methoxybenzylidene carbohydrazide C=N, C=O (amide), NH ~433.44 (calculated)
6d 5-Phenyl-1,3,4-oxadiazole, 4-nitrobenzylidene carbohydrazide C=N, C=O (amide), NH, Ar-H ~448.43 (calculated)
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride Benzoxazole, ethylamine-HCl NH (amine-HCl), benzoxazole C=N-O 198.65

Key Observations :

  • The target compound shares the 5-phenyl-1,3,4-oxadiazole core with compounds but replaces the carbohydrazide moiety with a benzyl(methyl)amine group. This substitution reduces hydrogen-bonding capacity (one NH donor vs.
  • Compared to the benzoxazole derivative in , the oxadiazole ring in the target compound is more electron-deficient, which may enhance interactions with biological targets like enzymes or receptors .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Inference) Yield (%)
Target Compound Not reported High (due to HCl salt) Not reported
6c 166–167 Moderate (neutral carbohydrazide) 41
6d 295–296 Low (nitro group increases crystallinity) 88
6e 158–159 Moderate (phenylallylidene substituent) 91

Key Observations :

  • Melting Points : Electron-withdrawing substituents (e.g., nitro in 6d) increase melting points due to enhanced dipole interactions and crystallinity. The target compound’s benzyl group may reduce packing efficiency, leading to a lower melting point than 6d but higher than 6c .
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 6c–6g.

Biological Activity

Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a compound belonging to the class of 1,3,4-oxadiazoles. Its unique molecular structure includes a benzyl group, a methyl group, and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety, which contribute to its diverse biological activities. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Some compounds showed higher potency than doxorubicin, a standard chemotherapy agent .
CompoundCell LineIC50 (µM)Reference
5aMCF-70.65
5bMEL-82.41

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that it may be effective against various bacterial and fungal strains:

  • Antifungal Activity : Preliminary evaluations indicated that oxadiazole derivatives possess antifungal activity comparable to established antifungal agents.

The mechanism through which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives may inhibit specific enzymes involved in cancer progression and metastasis .

Case Studies

Several case studies have documented the efficacy of oxadiazole compounds in clinical settings:

  • Study on MCF-7 Cells : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells. The most potent compound exhibited an IC50 value lower than that of Tamoxifen, indicating promising therapeutic potential .
  • In Vivo Studies : Further evaluation in animal models demonstrated reduced tumor growth rates when treated with specific oxadiazole derivatives compared to control groups .

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